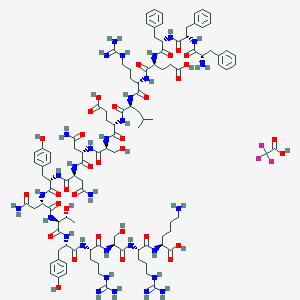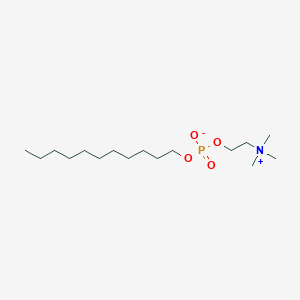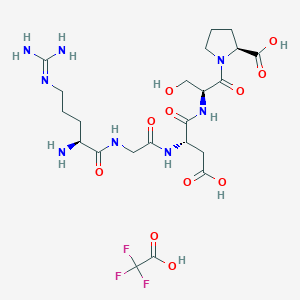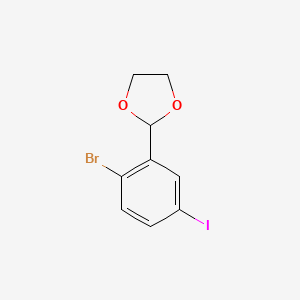
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane is a heterocyclic compound with a five-membered ring structure containing two oxygen atoms, two bromine atoms, and one iodine atom. This compound is used as a reagent in various organic synthesis and as a precursor for various pharmaceuticals. It is also used in the synthesis of other heterocyclic compounds.
Scientific Research Applications
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has been used in various scientific research applications, including the synthesis of heterocyclic compounds, organic synthesis, and as a precursor for pharmaceuticals. It has also been used as a reagent in various organic synthesis reactions, such as the synthesis of 2-bromo-5-iodophenol and the synthesis of other heterocyclic compounds.
Mechanism of Action
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane acts as a proton donor in organic synthesis reactions, allowing for the formation of new bonds between molecules. It is also used as a reagent in various organic synthesis reactions, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has been studied for its potential biochemical and physiological effects in various scientific studies. It has been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the synthesis of acetylcholine. Additionally, it has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the metabolism of phosphodiesterase.
Advantages and Limitations for Lab Experiments
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it has a high solubility in most organic solvents, making it easy to use in laboratory experiments. One limitation is that it is a strong oxidizing agent and can be a hazard if not handled properly. Additionally, it can react with other compounds, making it difficult to use in some laboratory experiments.
Future Directions
Future research on 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane could focus on its potential applications in the synthesis of other heterocyclic compounds and its potential use as a reagent in organic synthesis reactions. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could focus on its potential use as a proton donor in organic synthesis reactions and its potential use as a reagent in the synthesis of pharmaceuticals. Finally, further research could focus on its potential use as an inhibitor of various enzymes, including tyrosinase, acetylcholinesterase, and phosphodiesterase.
Synthesis Methods
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane can be synthesized by a two-step method. The first step involves the reaction of 2-bromo-5-iodophenol with ethylenediamine in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound and ethylene glycol as a by-product. The second step involves the reaction of the compound with diethyl oxalate in the presence of a base, such as sodium hydroxide, to produce the desired compound.
properties
IUPAC Name |
2-(2-bromo-5-iodophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXRIMEBZCDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

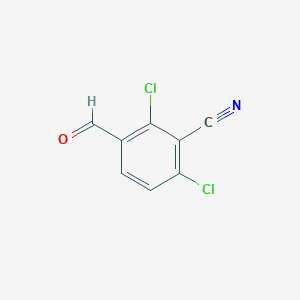
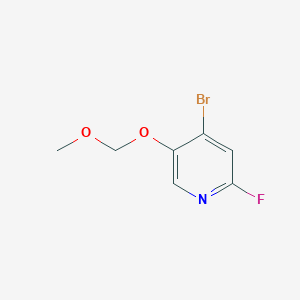
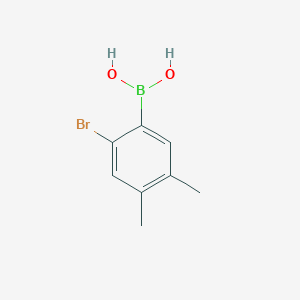
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)




